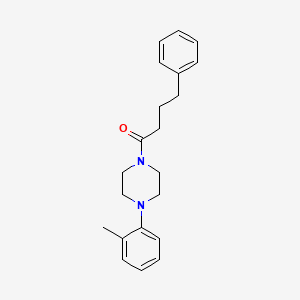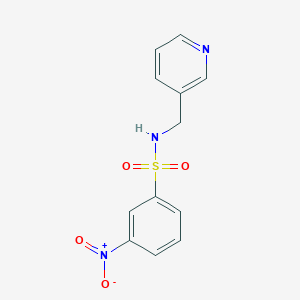![molecular formula C16H17BrO3 B4887182 1-bromo-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4887182.png)
1-bromo-2-[3-(4-methoxyphenoxy)propoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-bromo-2-[3-(4-methoxyphenoxy)propoxy]benzene is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is also known as BPPB and has been synthesized using different methods. In
Mecanismo De Acción
The mechanism of action of BPPB is not fully understood, but it has been suggested that it acts as an inhibitor of some enzymes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. BPPB has also been shown to inhibit the activity of tyrosinase, an enzyme involved in the synthesis of melanin.
Biochemical and Physiological Effects:
BPPB has been shown to have different biochemical and physiological effects. It has been shown to have antioxidant properties, which could be useful in the treatment of different diseases. BPPB has also been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases. Additionally, BPPB has been shown to have antitumor properties, which could be useful in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BPPB in lab experiments is its high purity, which ensures reproducibility of results. BPPB is also stable under different conditions, which makes it easy to handle in lab experiments. However, one of the limitations of using BPPB is its relatively high cost, which could limit its use in some experiments.
Direcciones Futuras
There are different future directions for further research on BPPB. One of the directions is to explore its potential applications in the field of catalysis. BPPB has been used as a ligand for the preparation of metal complexes, which have potential applications in catalysis. Another direction is to explore its potential applications in the field of material science. BPPB has been used as a building block for the synthesis of different compounds, including liquid crystals and polymers, which have potential applications in material science. Additionally, further research could be done to explore the mechanism of action of BPPB and its potential applications in the treatment of different diseases.
Conclusion:
In conclusion, BPPB is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. It has been synthesized using different methods and has been used as a building block for the synthesis of different compounds. BPPB has different biochemical and physiological effects and has potential applications in the treatment of different diseases. Further research is needed to explore its potential applications in the fields of catalysis and material science, as well as to explore its mechanism of action and its potential applications in the treatment of different diseases.
Métodos De Síntesis
There are different methods for synthesizing BPPB, but one of the most common methods is the reaction between 1-bromo-2-nitrobenzene and 3-(4-methoxyphenoxy)propyl magnesium bromide. This reaction is followed by a reduction process using palladium on carbon to obtain the desired product.
Aplicaciones Científicas De Investigación
BPPB has been extensively studied for its potential applications in various fields. It has been used as a building block for the synthesis of different compounds, including fluorescent probes, liquid crystals, and polymers. BPPB has also been used as a ligand for the preparation of metal complexes, which have potential applications in catalysis and material science.
Propiedades
IUPAC Name |
1-bromo-2-[3-(4-methoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO3/c1-18-13-7-9-14(10-8-13)19-11-4-12-20-16-6-3-2-5-15(16)17/h2-3,5-10H,4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQOTEIOFFEIDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCOC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-[3-(4-methoxyphenoxy)propoxy]benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[2-(2-fluorophenyl)-1-methylethyl]amino}cyclohexanol](/img/structure/B4887100.png)

![7-bromo-2-(2,4,5-trimethylbenzylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B4887114.png)
![2,2,7,7-tetramethyl-5-(propoxymethyl)tetrahydro-3aH-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran](/img/structure/B4887120.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-fluorobenzyl)piperazine](/img/structure/B4887149.png)
![methyl 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B4887161.png)
![2-methoxy-N-[4-(4-nitrophenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4887163.png)
![1-(diphenylmethyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4887164.png)
![2-{5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4887188.png)

![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(phenyl)amino]propyl 4-methoxybenzoate](/img/structure/B4887195.png)

![2-(benzyloxy)-5-{[1-(3-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoic acid](/img/structure/B4887205.png)